molecular formula C19H17ClN2O4S B2610117 N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide CAS No. 2034253-35-3

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide

Cat. No. B2610117
CAS RN: 2034253-35-3
M. Wt: 404.87
InChI Key: OVWVUHDGONQBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17ClN2O4S and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinduced Oxidative Annulation

Research involving compounds with furan and thiophene groups, similar to the ones present in the target molecule, has been explored for the photoinduced direct oxidative annulation process. This process allows for the synthesis of highly functionalized polyheterocyclic compounds, which can be crucial for developing new materials and pharmaceuticals with unique properties (Jin Zhang et al., 2017).

Crystal Structure and Supramolecular Chemistry

The study of N,N′-bis(substituted)oxamide compounds, which share a structural resemblance with the target compound, focuses on their crystal structure and the formation of supramolecular structures through hydrogen bonding. This research can contribute to the understanding of molecular interactions and the design of molecular assemblies (Chang Wang et al., 2016).

Inhibition of Glycolic Acid Oxidase

Compounds containing oxalamide and related functional groups have been studied for their potential as inhibitors of glycolic acid oxidase (GAO). This enzyme plays a significant role in metabolic pathways, and its inhibition could have therapeutic applications in diseases related to glyoxylate and oxalate metabolism (C. Rooney et al., 1983).

Antimicrobial Activity

The presence of furan and thiophene rings, similar to those in the target molecule, has been linked to antimicrobial activity. Studies on novel heterocycles derived from these compounds have shown promising antibacterial and antifungal effects, which could be relevant for the development of new antimicrobial agents (S. K. Ramadan, E. El‐Helw, 2018).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-11-13(20)3-2-4-14(11)22-19(25)18(24)21-9-15(23)17-6-5-16(26-17)12-7-8-27-10-12/h2-8,10,15,23H,9H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWVUHDGONQBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.